

Pharmacological Profile of BIA 10-2474: A Technical Guide

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Compound of Interest

Compound Name: S-2474

Cat. No.: B1680393

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Discontinuation Notice: The clinical development of BIA 10-2474 was terminated following a tragic incident during a Phase I clinical trial in 2016, which resulted in one fatality and severe neurological symptoms in four other participants. This document serves as a technical summary of the publicly available pharmacological data for informational and research purposes.

Introduction

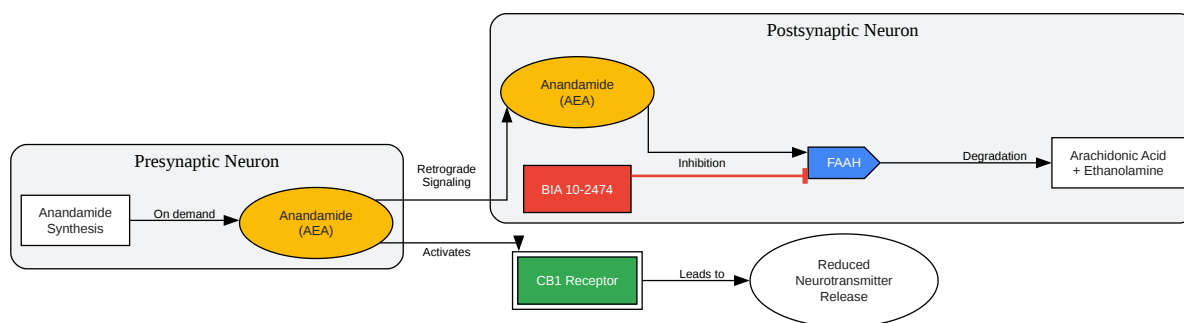
BIA 10-2474 is an experimental, long-acting inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids, most notably anandamide.^[1] By inhibiting FAAH, BIA 10-2474 was designed to increase the levels of endogenous anandamide, thereby potentiating its effects on the endocannabinoid system.^{[1][2]} The intended therapeutic applications included the management of pain, anxiety, and other neurological disorders.^{[1][2]} The compound's development was halted due to severe neurotoxicity observed in a Phase I clinical trial.^{[1][3]}

Mechanism of Action

BIA 10-2474 acts as a potent, irreversible inhibitor of FAAH.^{[1][4]} The molecule contains an electrophilic imidazole urea moiety that is believed to form a covalent bond with a nucleophilic serine residue in the active site of the FAAH enzyme.^[4] This irreversible inhibition leads to a

prolonged elevation of anandamide and other fatty acid amides, which are substrates of FAAH.
[5]

Signaling Pathway of FAAH Inhibition



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Caption: Mechanism of FAAH inhibition by BIA 10-2474.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for BIA 10-2474.

Table 1: In Vitro and Ex Vivo Potency of BIA 10-2474

Target	Assay System	Species	IC50 / ED50	Reference(s)
FAAH	HEK293T cells (recombinant)	Human	4.9 nM (IC50)	[6][7]
FAAH	Rat brain homogenate	Rat	1.1 - 1.7 μ M (IC50)	[2]
FAAH	Mouse brain	Mouse	13.5 μ g/kg (ED50)	[5]
FAAH	Mouse liver	Mouse	6.2 μ g/kg (ED50)	[5]
FAAH	Rat brain (cerebellum)	Rat	52 μ g/kg (IC50, ex vivo)	[8]
FAAH	Rat brain (cortex)	Rat	68 μ g/kg (IC50, ex vivo)	[8]
FAAH	Rat brain (hypothalamus)	Rat	71 μ g/kg (IC50, ex vivo)	[8]
FAAH	Rat brain (rest of brain)	Rat	67 μ g/kg (IC50, ex vivo)	[8]

Table 2: Off-Target Activity of BIA 10-2474

Off-Target Enzyme	Assay System	Species	IC50	Reference(s)
FAAH2	Not specified	Not specified	0.4 μ M	[6] [7]
α/β -hydrolase domain-containing protein 6 (ABHD6)	Not specified	Not specified	0.081 μ M	[6] [7]
Carboxylesterase 2 (CES2)	Not specified	Not specified	2 μ M	[6] [7]
Patatin-like phospholipase domain 6 (PNPLA6)	Not specified	Not specified	11 μ M	[6] [7]
α/β -hydrolase domain containing 11 (ABHD11)	Rat	Rat	Not specified	[5]
Phospholipase A2 group VI (PLA2G6)	Rat	Rat	Not specified	[5]
Phospholipase A2 group XV (PLA2G15)	Rat	Rat	Not specified	[5]
Androgen-induced protein 1	Rat	Rat	Not specified	[5]

Table 3: Pharmacokinetic Parameters of BIA 10-2474

Species	Dose	Route	T1/2 (half-life)	Key Observations	Reference(s)
Rat	Not specified	Oral	45 hours	-	[1]
Rat	Not specified	IV	4 hours	-	[1]
Dog	Not specified	Oral	104 hours	-	[1]
Dog	Not specified	IV	52 hours	-	[1]
Human	Single Ascending Dose (0.25-100 mg)	Oral	4.51 - 9.28 hours	Well tolerated.	[9]
Human	Multiple Ascending Dose (2.5-50 mg, 10 days)	Oral	8 - 10 hours (Day 10)	Non-linear pharmacokinetics at 40-100 mg, suggesting saturation of elimination pathways. Severe neurotoxicity at 50 mg.	[1][9]

Experimental Protocols

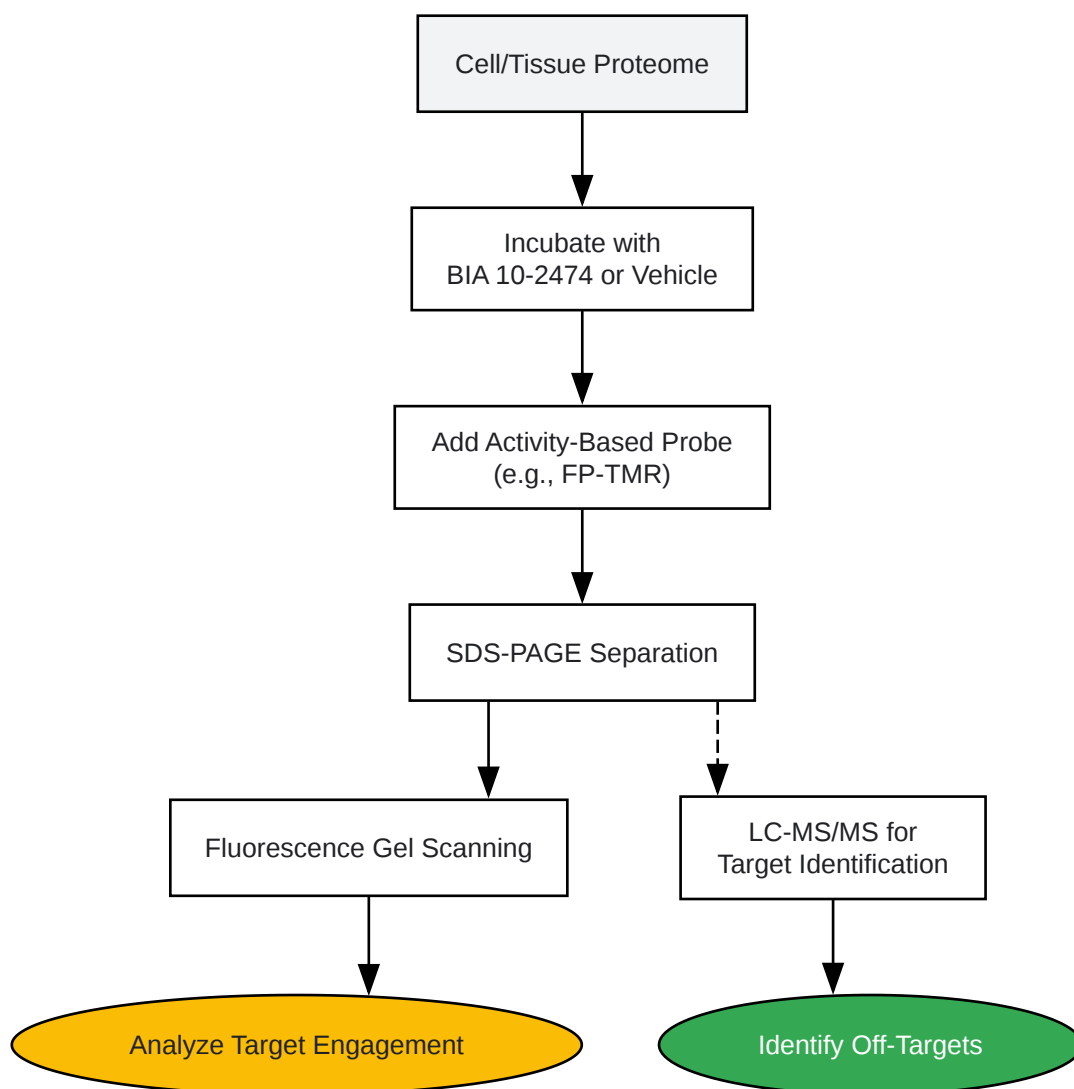
Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling was utilized to identify the on-target and off-target interactions of BIA 10-2474 in human cells and tissues.[4]

Objective: To determine the protein interaction landscape of BIA 10-2474.

Methodology:

- **Cell/Tissue Lysate Preparation:** Human cell lines or tissue homogenates were prepared in a suitable lysis buffer.
- **Inhibitor Incubation:** Aliquots of the proteome were incubated with varying concentrations of BIA 10-2474 or a vehicle control (e.g., DMSO) for a specified time at 37°C.
- **Probe Labeling:** A broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-tetramethylrhodamine (FP-TMR), was added to the samples to label the remaining active serine hydrolases.
- **SDS-PAGE and Gel Imaging:** The labeled proteins were separated by SDS-PAGE. The gel was then scanned using a fluorescence scanner to visualize the protein-probe adducts. A reduction in fluorescence intensity in the inhibitor-treated lanes compared to the control indicates target engagement.
- **In-gel Digestion and Mass Spectrometry:** For identification of targets, protein bands of interest were excised from the gel, subjected to in-gel tryptic digestion, and the resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Data Analysis:** The MS data was searched against a protein database to identify the proteins that were inhibited by BIA 10-2474.



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Caption: Workflow for Activity-Based Protein Profiling (ABPP).

Preclinical Toxicology Studies

Comprehensive toxicology studies were conducted in four animal species: mouse, rat, dog, and monkey.[3][10][11]

Objective: To assess the safety profile of BIA 10-2474 prior to human clinical trials.

Methodology:

- Dose Range Finding Studies: Initial studies to determine the maximum tolerated dose (MTD).
- Repeat-Dose Toxicity Studies: Animals were administered BIA 10-2474 daily for extended periods (e.g., 4, 13, and 26 weeks) at various dose levels.
- Toxicokinetic Analysis: Blood samples were collected at various time points to determine the pharmacokinetic profile of BIA 10-2474 and its metabolites.
- Clinical Observations: Animals were monitored for any clinical signs of toxicity.
- Pathology: At the end of the study, a full necropsy and histopathological examination of tissues were performed.

Summary and Conclusion

BIA 10-2474 is a potent, irreversible inhibitor of FAAH with a complex pharmacological profile. While it demonstrated high potency for its intended target, it also exhibited off-target activity against several other lipases.[5][6][7] The preclinical toxicology studies did not predict the severe neurotoxicity observed in humans at a dose of 50 mg/day for 10 days.[3] The non-linear pharmacokinetics at higher doses in the clinical trial suggest that saturation of metabolic pathways may have led to the accumulation of the parent compound or a toxic metabolite, potentially contributing to the adverse events.[1] The tragic outcome of the BIA 10-2474 clinical trial underscores the critical importance of thorough preclinical characterization of off-target activities and careful dose-escalation strategies in first-in-human studies.

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